![molecular formula C15H19FN2 B14614164 1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- CAS No. 58830-96-9](/img/structure/B14614164.png)
1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a 4-fluorophenyl group attached to a hexyl chain, which is further connected to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the use of 1,2-diketones and urotropine in the presence of ammonium acetate under microwave-assisted conditions . Industrial production methods often involve multi-step synthesis, starting from readily available precursors and employing efficient catalytic systems to ensure high yields and purity.
Analyse Chemischer Reaktionen
1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Cycloaddition: It can participate in cycloaddition reactions with azirines or other cyclic compounds to form multi-substituted imidazoles.
Common reagents used in these reactions include nickel catalysts, ammonium acetate, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)imidazole: This compound lacks the hexyl chain but retains the fluorophenyl group, making it less hydrophobic and potentially less bioavailable.
4-(1H-Imidazol-1-yl)phenol: This compound contains a hydroxyl group instead of a hexyl chain, which may alter its reactivity and biological activity.
4-Phenyl-1H-imidazole: This compound lacks the fluorine atom, which can significantly affect its electronic properties and reactivity.
The uniqueness of 1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
58830-96-9 |
|---|---|
Molekularformel |
C15H19FN2 |
Molekulargewicht |
246.32 g/mol |
IUPAC-Name |
1-[2-(4-fluorophenyl)hexyl]imidazole |
InChI |
InChI=1S/C15H19FN2/c1-2-3-4-14(11-18-10-9-17-12-18)13-5-7-15(16)8-6-13/h5-10,12,14H,2-4,11H2,1H3 |
InChI-Schlüssel |
AVFKBOOCYNLLST-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CN1C=CN=C1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)
![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)
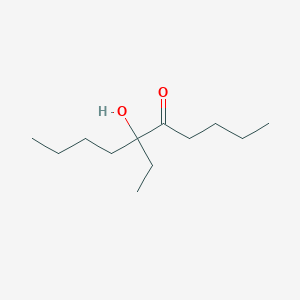
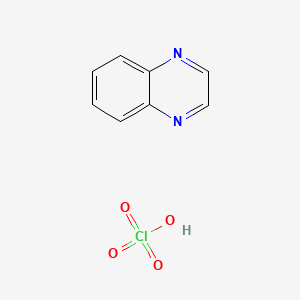
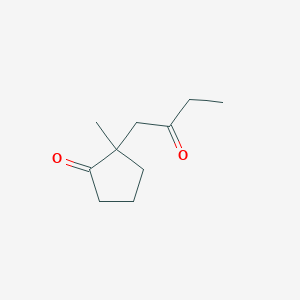
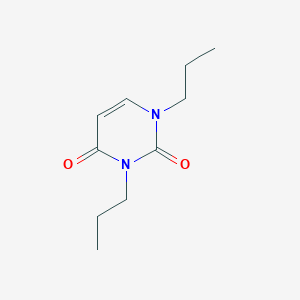
![5,6,7-Trimethylbenzo[c]acridine](/img/structure/B14614124.png)
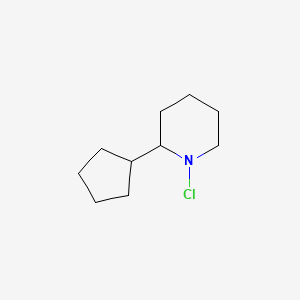
![Ethanone, 1-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14614136.png)
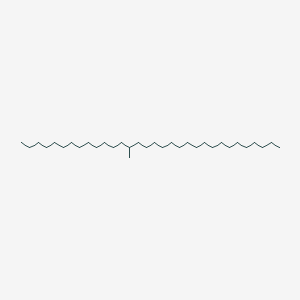

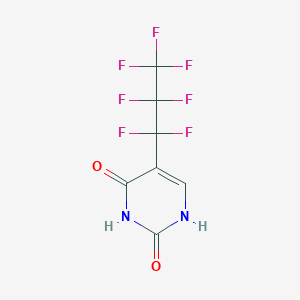
![Trimethyl{[9-(trimethylsilyl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14614175.png)
![Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl-](/img/structure/B14614181.png)
